2-Chloro-5-[(methylsulfonyl)methyl]pyridine
Overview
Description
2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 .Scientific Research Applications
Cyclooxygenase Inhibition :
- A study by Friesen et al. (1998) found that a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, exhibited selective inhibition of cyclooxygenase enzymes COX-1 and COX-2. This is significant in pharmaceutical research for developing anti-inflammatory drugs (Friesen et al., 1998).
Synthesis and Green Metric Evaluation :
- Gilbile et al. (2017) described a modified synthesis method for this compound, highlighting green chemistry aspects like atom economy and reduced waste generation. This research contributes to more sustainable and efficient production methods in the chemical industry (Gilbile, Bhavani, & Vyas, 2017).
Spin-Crossover and Crystallographic Phase Changes :
- In the study of iron(II) complexes involving sulfur-substituted pyridines, Cook et al. (2015) explored the interplay between spin-crossover and crystallographic phase changes. Such research is fundamental in understanding the properties of materials that could be used in electronic and spintronic devices (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Antimicrobial Performance in Industrial Preservatives :
- Research by Wolf and Bobalek (1967) demonstrated that certain chloro- and methylsulfonyl-substituted pyridines, akin to this compound, exhibited broad-spectrum antimicrobial activity. This is particularly relevant in developing preservatives for industrial applications, such as in paints and textiles (Wolf & Bobalek, 1967).
Chemical Structure Analysis and Stability :
- Studies like those by Yue et al. (2011) have investigated the metabolic pathways and stability of compounds structurally related to this compound. This kind of research is pivotal in drug development and understanding the pharmacokinetics of new pharmaceutical compounds (Yue et al., 2011).
Novel Derivatization in Pharmaceutical Chemistry :
- Niiyama et al. (1997) explored the preparation of novel pyridine derivatives with potential inhibitory activity against enzymes, using a method that includes a methylsulfonyl group as a leaving group. Such research aids in the development of new drugs and therapeutic agents (Niiyama et al., 1997).
Properties
IUPAC Name |
2-chloro-5-(methylsulfonylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBHHYEFJTWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672481 | |
Record name | 2-Chloro-5-[(methanesulfonyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158608-08-2 | |
Record name | 2-Chloro-5-[(methanesulfonyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-[(methylsulfonyl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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